5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative characterized by a pyridin-3-yl ethyl substituent on the amide nitrogen. Its molecular formula is C₁₂H₁₀BrN₂O₂ (calculated molecular weight: 325.14 g/mol). The compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, linked to a 2-(pyridin-3-yl)ethyl chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-5-9-2-1-6-14-8-9/h1-4,6,8H,5,7H2,(H,15,16) |
InChI Key |
LLDRACGTEOADDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine, such as 2-(pyridin-3-yl)ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for bromination, and employing automated systems for the coupling reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyridine moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs and materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The primary structural differences among analogs lie in the substituents attached to the amide nitrogen. Below is a comparative analysis:
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Thermodynamic Stability : The triazolo-pyridazine analog () exhibits high thermal stability (decomposition >250°C), attributed to its fused heterocyclic core .
Biological Activity
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure, which includes a bromine atom and a pyridine moiety, suggests possible interactions with biological targets that could lead to significant therapeutic effects.
Synthesis and Characterization
The synthesis of this compound involves the reaction of furan derivatives with pyridine-based reagents. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties against various pathogenic strains. The compound was tested using standard methods such as the agar well diffusion method, which measures the zone of inhibition against bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Acinetobacter baumannii | 18 | 50 | 100 |
| Klebsiella pneumoniae | 15 | 40 | 80 |
| Escherichia coli | 12 | 30 | 60 |
The compound showed significant activity against multidrug-resistant strains, particularly Acinetobacter baumannii, which is known for its resistance to conventional antibiotics . The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, making it a promising candidate for further development.
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Cell viability assays conducted on various cancer cell lines revealed that the compound inhibits cell proliferation effectively.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be further investigated for its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in bacterial resistance mechanisms and cancer cell survival pathways. Molecular docking studies have suggested that the compound binds effectively to target sites within bacterial enzymes and cancer-related proteins, promoting apoptosis in cancer cells while inhibiting bacterial growth through disruption of metabolic processes .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings. For instance, a study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer . Another investigation focused on its antibacterial efficacy against drug-resistant strains, showing promising results in vitro and in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
